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Compound of Interest

Compound Name: MU1742

Cat. No.: B15544333

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MU1742, a potent
chemical probe for Casein Kinase 1 delta (CK16) and Casein Kinase 1 epsilon (CK1g). The
information presented herein is compiled from publicly available data sheets and primary
research, intended to equip researchers with the critical data and methodologies required for
utilizing MU1742 in their investigations.

Executive Summary

MU1742 is a highly selective, ATP-competitive inhibitor of CK16 and CK1e. Developed through
a collaboration between the Structural Genomics Consortium (SGC) and researchers at
Masaryk University, it serves as a high-quality chemical probe for studying the roles of these
kinases in various cellular processes. Kinome-wide screening has demonstrated its exceptional
selectivity, with minimal off-target activity. This guide summarizes the quantitative data on its
potency and selectivity, details the experimental protocols for its characterization, and provides
visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Potency and Selectivity

The selectivity of MU1742 has been rigorously assessed through in vitro biochemical assays
and in-cell target engagement studies. The following tables summarize the key quantitative
data.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15544333?utm_src=pdf-interest
https://www.benchchem.com/product/b15544333?utm_src=pdf-body
https://www.benchchem.com/product/b15544333?utm_src=pdf-body
https://www.benchchem.com/product/b15544333?utm_src=pdf-body
https://www.benchchem.com/product/b15544333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Kinase Inhibition Profile

A kinome-wide screen of MU1742 at a concentration of 1 uM was performed by Reaction
Biology against a panel of 415 protein kinases. The results indicated that only CK1 isoforms
were significantly inhibited, with no off-targets observed showing less than 40% residual
activity.[1]

Table 1: Top Hits from Kinome-wide Profiling (1 pM MU1742)[1]

Kinase Target Residual Activity (%)
CSNK1D (CK13) 0.2
CSNKI1E (CK1g) 0.3
CSNK1A1 (CK1a) 1.8
CAMK1D 40.5
STK17B 41.5
MAP4K3 42.5
YSK4 43.5
MYO3B 44.5
PHKG2 45.5
MARK1 46.5

Further characterization involved determining the half-maximal inhibitory concentrations (IC50)
for MU1742 and its corresponding negative control, MU2027, against various CK1 isoforms.

Table 2: In Vitro IC50 Values for MU1742 and MU2027[1]
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Target MU1742 IC50 (nM) MU2027 IC50 (nM)
CKla 7.2 >10000
CKlalL 520 >10000
CK1s 6.1 >10000
CKle 27.7 >10000
p38a (off-target) >10000 >10000

Cellular Target Engagement

The potency of MU1742 within a cellular context was evaluated using the NanoBRET Target
Engagement assay in HEK293 cells.

Table 3: Cellular EC50 Values from NanoBRET Assay[1]

Target MU1742 EC50 (nM)
CK1s 47

CK1le 220

CKla 3500

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This
section outlines the protocols used to generate the selectivity and potency data for MU1742.

Kinome-wide Selectivity Screening (Reaction Biology
HotSpot™ Assay)

The kinome-wide selectivity of MU1742 was assessed using a radiometric activity assay that
measures the transfer of the y-phosphate from [y-33P]-ATP to a peptide or protein substrate by
a specific kinase.

Protocol:
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Reaction Setup: Kinase, substrate, cofactors, and the test compound (MU1742 at 1 uM) are
incubated with [y-33P]-ATP.

Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature.

Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a
filter membrane which captures the phosphorylated substrate.

Washing: Unreacted [y-33P]-ATP is removed by washing the filter membrane.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

Data Analysis: The percentage of residual kinase activity is calculated by comparing the
radioactivity in the presence of the inhibitor to a DMSO vehicle control.

In Vitro IC50 Determination

IC50 values were determined using a similar radiometric assay format with a 10-point dose-
response curve of the inhibitor.

Protocol:
Compound Dilution: A serial dilution of MU1742 or MU2027 is prepared in DMSO.

Reaction: The kinase (CKla, CK1d, CKlg, or p38a) is incubated with its respective
substrate, 10 uM ATP ([y-33P]-ATP), and the serially diluted compound.

Detection and Analysis: The amount of substrate phosphorylation is measured as described
above. IC50 values are calculated by fitting the dose-response data to a four-parameter
logistic model.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to a target protein in live cells. It relies on
Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged
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kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the
acceptor).

Protocol:

o Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid
encoding the NanoLuc®-tagged CK1 isoform of interest.

o Cell Plating: Transfected cells are seeded into 96-well plates.
e Compound Treatment: Cells are treated with a serial dilution of MU1742.

o Tracer Addition: A fluorescently labeled tracer, which binds to the active site of the kinase, is
added to the cells.

o BRET Measurement: A substrate for NanoLuc® is added, and the luminescence emission at
two wavelengths (donor and acceptor) is measured. The BRET ratio is calculated.

o Data Analysis: The displacement of the tracer by MU1742 results in a decrease in the BRET
signal. EC50 values are determined from the dose-response curve.

Western Blot for DVL3 Phosphorylation

The cellular activity of MU1742 on the Wnt signaling pathway was assessed by monitoring the
phosphorylation of Dishevelled-3 (DVL3), a known substrate of CK1d/e.

Protocol:

o Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is treated with varying
concentrations of MU1742.

o Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase
inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.
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e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for DVL3. Phosphorylation of DVL3 by CK1d/e causes a characteristic
electrophoretic mobility shift, which can be visualized.

» Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) substrate.

TOPFlash Reporter Assay

This luciferase-based reporter assay is used to measure the activity of the canonical Wnt/[3-
catenin signaling pathway.

Protocol:

o Cell Culture and Transfection: HEK293 cells are co-transfected with a TOPFlash reporter
plasmid (containing TCF/LEF binding sites driving luciferase expression), a Renilla luciferase
plasmid (for normalization), and plasmids expressing DVL3 and CK1g to activate the
pathway.

o Compound Treatment: Transfected cells are treated with a dose range of MU1742.

e Cell Lysis and Luciferase Measurement: After incubation, cells are lysed, and the activities of
both Firefly (from TOPFlash) and Renilla luciferase are measured using a dual-luciferase
assay system.

» Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity.
The effect of MU1742 on Wnt signaling is determined by the change in normalized luciferase
activity compared to a vehicle control.

Mandatory Visualizations
Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/3-catenin signaling pathway and highlights
the point of inhibition by MU1742. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and
LRP5/6 receptors, leading to the recruitment of Dishevelled (DVL) and Axin. This disrupts the
"destruction complex" (comprising Axin, APC, GSK3[3, and CK1), preventing the
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phosphorylation and subsequent degradation of 3-catenin. Stabilized (3-catenin then

translocates to the nucleus to activate target gene expression. MU1742 inhibits CK14 and

CK1g, which are positive regulators of this pathway through their phosphorylation of DVL and

other components of the signaling complex.
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Caption: Canonical Wnt signaling pathway and the inhibitory action of MU1742.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a kinase inhibitor like

MU1742, from initial screening to cellular functional assays.
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Caption: General experimental workflow for the characterization of MU1742.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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